5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Description
Table 1: Nomenclature Comparison
| Convention | Name | Context |
|---|---|---|
| IUPAC | This compound | Systematic naming |
| Tautomeric variant | 3-oxo-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Keto-form emphasis |
| Simplified | 3-methyl-5-hydroxy-1-phenylpyrazole-4-carbonitrile | Non-priority numbering |
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₉N₃O derives from:
- 11 carbon atoms : 6 from the phenyl group, 2 from the pyrazole ring, 1 from the methyl group, 1 from the carbonitrile group, and 1 from the hydroxyl group.
- 9 hydrogen atoms : 5 from the phenyl group, 3 from the methyl group, and 1 from the hydroxyl group.
- 3 nitrogen atoms : 2 from the pyrazole ring and 1 from the carbonitrile group.
- 1 oxygen atom : From the hydroxyl group.
The molecular weight calculates to 199.21 g/mol , consistent with high-resolution mass spectrometry data . Isotopic distribution analysis shows a base peak at m/z 199.08 (M⁺), with minor fragments at m/z 170.06 (M⁺–CN) and m/z 144.04 (M⁺–C₆H₅) .
Table 2: Molecular Composition
| Component | Contribution to Formula | Atomic Count |
|---|---|---|
| Pyrazole ring | C₃H₃N₂ | 3C, 3H, 2N |
| Phenyl group | C₆H₅ | 6C, 5H |
| Methyl group | CH₃ | 1C, 3H |
| Carbonitrile group | CN | 1C, 1N |
| Hydroxyl group | OH | 1O, 1H |
Structural Isomerism and Tautomeric Considerations
The compound exhibits structural isomerism and tautomerism , influenced by substituent positioning and resonance stabilization:
Positional Isomerism
Alternative arrangements of substituents on the pyrazole ring yield isomers such as:
- 4-hydroxy-3-methyl-1-phenyl-1H-pyrazole-5-carbonitrile (hydroxyl at position 4)
- 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (methyl and phenyl groups swapped)
These isomers are distinguishable via nuclear magnetic resonance (NMR) spectroscopy, particularly through 1H–15N coupling constants .
Tautomerism
The 5-hydroxy group participates in keto-enol tautomerism , creating equilibrium between two forms:
- Enol form : this compound
- Keto form : 3-oxo-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
The enol form dominates in polar solvents due to intramolecular hydrogen bonding between the hydroxyl and carbonitrile groups, as evidenced by infrared (IR) absorption bands at 3200–3400 cm⁻¹ (O–H stretch) and 2220 cm⁻¹ (C≡N stretch) . In nonpolar solvents, the keto form becomes more prevalent, characterized by a carbonyl IR peak at 1680–1700 cm⁻¹ .
Table 3: Tautomeric Stability
| Form | Stabilizing Factors | Dominant Environment |
|---|---|---|
| Enol | Intramolecular H-bonding, resonance | Polar solvents (e.g., H₂O) |
| Keto | Conjugative stabilization | Nonpolar solvents (e.g., hexane) |
X-ray crystallography confirms the enol form’s solid-state structure, with a planar pyrazole ring and a dihedral angle of 85.3° between the phenyl and pyrazole planes .
Resonance and Aromaticity
The pyrazole ring maintains aromaticity via a 6π-electron system, with resonance structures delocalizing electrons across N1–C2–N3–C4–C5. The carbonitrile group withdraws electron density, polarizing the ring and enhancing the hydroxyl group’s acidity (predicted pKa ≈ 8.2) .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-10(7-12)11(15)14(13-8)9-5-3-2-4-6-9/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOFYKFNCURBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Intermediate III
Step 2: Cyclization to Target Compound
- Reactants: Intermediate III + Lawesson’s reagent
- Solvent: Tetrahydrofuran (THF)
- Catalyst: Pyridine or triethylamine
- Conditions: 50–55°C for 12 hours
- Final Yield: 86% after Boc deprotection.
Advantages
Mechanochemical Synthesis Using Green Catalysts
Recent advances employ Fe₃O₄@SiO₂@Tannic acid nanoparticles as recyclable catalysts for one-pot syntheses. This method avoids toxic solvents and reduces reaction times.
Procedure
- Reactants: Azo-linked aldehyde + malononitrile + phenylhydrazine
- Catalyst Loading: 0.1 g per mmol substrate
- Conditions: Ball milling at 25 Hz, room temperature
- Yield: 85–95% in 10–25 minutes.
Environmental Impact
- Catalyst reused six times with <5% efficiency loss.
- E-factor (waste/product ratio): 0.3, aligning with green chemistry principles.
Hydrolytic Cleavage of Condensation Products
An alternative route involves hydrolyzing trimethyl orthoacetate adducts. For example, 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol reacts with trimethyl orthoacetate under acidic conditions, followed by hydrolysis to introduce the hydroxyl group.
Key Data
- Reagent: Trimethyl orthoacetate
- Acid Catalyst: HCl/H₂O (50/50)
- Yield: 59.7% after recrystallization.
Limitations
Comparison of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Position 5: Hydroxyl (target compound) vs. amino () or sulfanyl () groups. The hydroxyl group is more acidic (pKa ~8–10) compared to amino (pKa ~9–11) or thiol (pKa ~10–12), influencing solubility and metal coordination .
- Position 1 : Phenyl (target compound) vs. acylated () or methyl () groups. Phenyl substituents favor aromatic interactions in biological targets, while acylated groups may confer metabolic stability .
Physicochemical Properties
| Property | This compound | 5-Amino-1-(tetrazolylthio-propanoyl)-3-phenyl analog | 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl analog |
|---|---|---|---|
| Melting Point (°C) | Not reported (predicted >200 due to H-bonding) | 173.1 | Not reported (likely <200 due to lipophilicity) |
| Solubility | Moderate in polar solvents (e.g., DMSO) | Low (lipophilic substituents) | Very low (chlorophenyl enhances hydrophobicity) |
| Stability | Acid-sensitive (hydroxyl deprotonation) | Stable under acidic conditions | Oxidatively sensitive (sulfanyl group) |
Notes: The hydroxyl group in the target compound may reduce thermal stability compared to amino analogs but improves crystallinity .
Biological Activity
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 139347-67-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anti-inflammatory, antimicrobial, and antitumor research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 139347-67-4 |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In a study assessing its impact on inflammation-related pathways, this compound exhibited a notable reduction in pro-inflammatory cytokines.
Case Study: Inhibition of TNF-alpha Production
In a controlled experiment, macrophages treated with this compound showed a decrease in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 40% compared to untreated controls. This suggests that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Antitumor Activity
The potential antitumor activity of this compound has been explored through various assays. Preliminary results indicate that the compound can induce apoptosis in cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.6 |
These results highlight the compound's potential as an antitumor agent, warranting further investigation into its mechanisms of action.
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. A structure–activity relationship analysis indicates that modifications to the phenyl ring or carbonitrile group can enhance biological potency.
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl | Increased potency |
| Hydroxyl group presence | Enhanced solubility |
This SAR analysis provides valuable insights for optimizing the compound's efficacy through chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
